Rubidium(1+),hydroxide
Description
Contextualization of Alkali Metal Hydroxides in Chemical Science
Alkali metal hydroxides are a group of inorganic compounds that include lithium hydroxide (B78521), sodium hydroxide, potassium hydroxide, rubidium hydroxide, and cesium hydroxide. britannica.com These compounds are characterized by the presence of a Group 1 alkali metal cation and a hydroxide anion. britannica.com They are all strong bases, meaning they fully dissociate in water to produce hydroxide ions (OH⁻), which results in alkaline solutions. aakash.ac.in This property makes them fundamental in acid-base chemistry, where they readily react with acids in neutralization reactions to form a salt and water. solubilityofthings.com
The reactivity and basicity of alkali metal hydroxides generally increase down the group from lithium to cesium. aakash.ac.in They are typically white, hygroscopic solids that are highly soluble in water, with solubility also tending to increase down the group. aakash.ac.in Their high reactivity and basicity make them essential reagents in numerous chemical and industrial processes, from the manufacturing of soap and paper to their use as electrolytes and catalysts. fiveable.mechemicals.co.uk
| Property | Lithium Hydroxide (LiOH) | Sodium Hydroxide (NaOH) | Potassium Hydroxide (KOH) | Rubidium Hydroxide (RbOH) | Cesium Hydroxide (CsOH) |
| Molar Mass | 23.95 g/mol | 40.00 g/mol | 56.11 g/mol | 102.48 g/mol | 149.91 g/mol |
| Basicity | Strong Base | Strong Base | Strong Base | Strong Base | Strongest of the group |
| Solubility in water | 12.7 g/100 mL (20 °C) | 111 g/100 mL (20 °C) | 121 g/100 mL (25 °C) | 173 g/100 mL (30 °C) wikipedia.org | 385 g/100 mL (15 °C) |
| Primary Characteristics | Least basic of the group due to the small size and polarizing nature of Li⁺. aakash.ac.in | Widely used in industry (caustic soda), essential in manufacturing processes. chemicals.co.uk | Stronger base than NaOH, used in soap and fertilizer manufacturing. fiveable.me | Highly reactive, primarily used in specialized research and as a precursor. wikidoc.org | The strongest and most reactive base among the stable alkali hydroxides. |
Significance of Rubidium(1+),hydroxide in Specialized Chemical Applications
Despite its higher cost and the ability of sodium and potassium hydroxides to perform many similar functions, this compound possesses unique properties that make it indispensable in several specialized areas of contemporary research and technology. wikipedia.orgsciencemadness.org Its primary significance lies in its role as a high-purity precursor for other rubidium compounds and as a specialized catalyst. wikidoc.org
Detailed Research Findings:
Catalysis: this compound is used to modify metal oxide catalysts. wikipedia.org In organic synthesis, it can serve as a strong base that offers higher yields compared to more common hydroxides in specific reactions, such as certain alkylation processes. A significant application is in the synthesis of hierarchical ZSM-5 zeolites. Research has shown that in an alkaline synthesis gel containing Cetyltrimethylammonium (CTA⁺) as a template, RbOH plays a critical role. The Rubidium ion (Rb⁺) compensates for the negative charge on the surface of the silica-alumina precursor, allowing for the controlled dissolution of silicate (B1173343) species. This facilitates zeolite nucleation and results in a mesoporous ZSM-5 zeolite with a high surface area and improved catalytic performance, particularly in methanol (B129727) conversion reactions. researchgate.net
Precursor for Advanced Materials: this compound is the essential starting material for producing a wide array of rubidium salts and compounds. sh-oujin.comwikidoc.org These compounds are integral to materials science research:
Specialty Glasses and Ceramics: It is used in the manufacturing of special glasses where specific optical properties are required. sh-oujin.com
Electrolytes: Scientists are exploring its use as a potential electrolyte material for advanced batteries and fuel cells due to its ionic conductivity and electrochemical properties. smolecule.com
Superconductors: It is a precursor for preparing rubidium-based cuprates, which exhibit high-temperature superconductivity. smolecule.com
Atomic Physics and Quantum Research: The compound is crucial for producing high-purity rubidium, particularly the isotope Rubidium-87 (⁸⁷Rb), for cutting-edge physics experiments. smolecule.com
Bose-Einstein Condensation (BEC): Vaporized ⁸⁷Rb is a preferred atomic species for laser cooling to achieve the ultracold temperatures necessary to create a Bose-Einstein condensate, a state of matter where individual atoms behave as a single quantum entity. smolecule.comwikipedia.org The creation of a BEC using ⁸⁷Rb in 1995 was a landmark achievement recognized with the 2001 Nobel Prize in Physics. wikipedia.orgchemicool.com
Atomic Clocks and Magnetometers: this compound is used to prepare the necessary rubidium compounds for highly accurate atomic clocks and sensitive magnetometers. smolecule.com
| Research Area | Specific Application of this compound | Resulting Product/Technology |
| Catalysis | Synthesis of hierarchical ZSM-5 zeolite. researchgate.net | High-performance catalysts for petrochemical reactions. researchgate.net |
| Materials Science | Precursor for rubidium-based cuprates. smolecule.com | High-temperature superconductors. smolecule.com |
| Precursor for specialty glass production. sh-oujin.com | Optical lenses and other specialized glass components. dqpure.com | |
| Component in electrolyte research. smolecule.com | Potential for high-performance batteries and fuel cells. smolecule.com | |
| Atomic Physics | Starting material for producing high-purity ⁸⁷Rb. smolecule.com | Laser cooling, Bose-Einstein condensates, and atomic clocks. smolecule.comwikipedia.org |
Historical Developments and Evolution of Research on this compound
The history of this compound is intrinsically linked to the discovery of its constituent element, rubidium. In 1861, German chemists Robert Bunsen and Gustav Kirchhoff discovered rubidium in the mineral lepidolite (B1170510) using the technique of flame spectroscopy, which they had invented. wikipedia.orgchemistrytalk.org They named the element from the Latin word rubidus, meaning "deep red," after the distinct red lines they observed in its emission spectrum. wikipedia.orgusgs.gov
Following the element's discovery, its basic chemistry was explored. This compound is formed through the highly exothermic and vigorous reaction of rubidium metal with water, or by dissolving rubidium oxide in water. sciencemadness.orgisoflex.com
For much of its history, rubidium and its compounds, including the hydroxide, had minimal industrial value and were primarily of academic interest. wikipedia.orgusgs.gov The high cost of production and the fact that cheaper alkali metals like potassium and sodium could be used for most general applications limited its use. wikidoc.org
The evolution of research on this compound and other rubidium compounds accelerated significantly in the latter half of the 20th century. Its importance shifted from basic chemical curiosity to a key enabler of high-technology applications. The development of atomic physics, particularly laser cooling techniques, created a demand for high-purity rubidium. The landmark achievement of producing a Bose-Einstein condensate in 1995 using rubidium atoms marked a pivotal moment, cementing the role of rubidium compounds, derived from the hydroxide, in fundamental physics research. wikipedia.orgchemicool.com Today, research continues to explore its unique properties for next-generation materials and technologies. smolecule.com
Structure
2D Structure
Properties
Molecular Formula |
ORb2 |
|---|---|
Molecular Weight |
186.935 g/mol |
IUPAC Name |
oxygen(2-);rubidium(1+) |
InChI |
InChI=1S/O.2Rb/q-2;2*+1 |
InChI Key |
YIONJVUULJNSMK-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[Rb+].[Rb+] |
Origin of Product |
United States |
Synthesis Methodologies for Rubidium 1+ ,hydroxide
Routes from Rubidium Oxides
The synthesis of rubidium hydroxide (B78521) can be achieved through the reaction of various rubidium oxides with water.
Dissolution of Rubidium(I) Oxide
The most direct oxide route involves the dissolution of rubidium(I) oxide (Rb₂O) in water. This reaction is exothermic and forms rubidium hydroxide. wikipedia.orgwikidoc.org The balanced chemical equation for this synthesis is:
Rb₂O(s) + H₂O(l) → 2RbOH(aq) wikidoc.org
This method is straightforward, yielding a solution of rubidium hydroxide. wikidoc.orgsciencemadness.org The solid rubidium hydroxide can then be obtained through recrystallization. webelements.com
Reactions with Higher Rubidium Oxides (e.g., Peroxide)
Higher oxides of rubidium, such as rubidium peroxide (Rb₂O₂) and rubidium superoxide (B77818) (RbO₂), also react with water to produce rubidium hydroxide. webelements.com
The reaction of rubidium peroxide with water yields rubidium hydroxide and hydrogen peroxide: webelements.com
Rb₂O₂(s) + 2H₂O(l) → 2RbOH(aq) + H₂O₂(aq) webelements.com
When rubidium superoxide reacts with water, the products are rubidium hydroxide, hydrogen peroxide, and oxygen gas. pearson.cominfinitylearn.com The balanced equation is:
2RbO₂(s) + 2H₂O(l) → 2RbOH(aq) + H₂O₂(aq) + O₂(g) pearson.com
| Reactant | Product(s) |
| Rubidium(I) Oxide (Rb₂O) | Rubidium(1+),hydroxide (RbOH) |
| Rubidium Peroxide (Rb₂O₂) | This compound (RbOH), Hydrogen Peroxide (H₂O₂) |
| Rubidium Superoxide (RbO₂) | This compound (RbOH), Hydrogen Peroxide (H₂O₂), Oxygen (O₂) |
Direct Reaction of Rubidium Metal with Aqueous Media
Rubidium metal reacts very rapidly and violently with water to form a colorless solution of rubidium hydroxide and hydrogen gas. webelements.comquora.compilgaardelements.com This reaction is highly exothermic, often vigorous enough to ignite the hydrogen gas produced. webelements.comwikipedia.org
The balanced chemical equation for this reaction is:
2Rb(s) + 2H₂O(l) → 2RbOH(aq) + H₂(g) webelements.comchemicum.com
Due to the extreme reactivity and explosive nature of this reaction, it is considered dangerous. sciencemadness.orgwikipedia.org The reaction is faster than that of potassium with water but slower than that of cesium. webelements.com
| Reactant | Product(s) | Reaction Vigor |
| Rubidium (Rb) | This compound (RbOH), Hydrogen (H₂) | Explosive sciencemadness.orgwikipedia.org |
Preparation via Metathesis Reactions
Metathesis, or double displacement, reactions provide an alternative pathway to synthesize rubidium hydroxide, often by precipitating an insoluble byproduct.
Utilizing Rubidium Carbonate Precursors
Rubidium hydroxide can be prepared by reacting a solution of rubidium carbonate (Rb₂CO₃) with a solution of a strong base, such as calcium hydroxide or barium hydroxide. sciencemadness.orgchembk.com For instance, boiling a solution of rubidium carbonate with calcium hydroxide yields rubidium hydroxide, with the insoluble calcium carbonate being removed. sciencemadness.org
A similar reaction with barium hydroxide would proceed as follows, precipitating barium carbonate:
Rb₂CO₃(aq) + Ba(OH)₂(aq) → 2RbOH(aq) + BaCO₃(s)
This method is advantageous as it allows for the formation of rubidium hydroxide from a more common salt.
Employing Rubidium Sulfate (B86663) in Precipitation Reactions
A common and effective method for preparing rubidium hydroxide involves the reaction of rubidium sulfate (Rb₂SO₄) with barium hydroxide [Ba(OH)₂] in solution. chembk.comsoftbeam.netsh-oujin.com This reaction is a classic example of a precipitation reaction where the insoluble barium sulfate (BaSO₄) is formed and subsequently removed by filtration, leaving an aqueous solution of rubidium hydroxide. softbeam.netchemequations.com
The balanced chemical equation is:
Rb₂SO₄(aq) + Ba(OH)₂(aq) → 2RbOH(aq) + BaSO₄(s) chemequations.com
This method is particularly useful when rubidium sulfate is more readily available than other rubidium precursors.
| Rubidium Salt | Reactant | Insoluble Byproduct |
| Rubidium Carbonate (Rb₂CO₃) | Barium Hydroxide [Ba(OH)₂] | Barium Carbonate (BaCO₃) |
| Rubidium Sulfate (Rb₂SO₄) | Barium Hydroxide [Ba(OH)₂] | Barium Sulfate (BaSO₄) |
Advanced Synthetic Techniques and Purity Considerations
Achieving high-purity rubidium hydroxide is paramount for its application in sensitive research areas and in the manufacturing of advanced materials, such as specialty glasses and catalysts. mdpi.comwikipedia.orgchemicalbook.com Several advanced techniques and stringent purity controls are employed to meet these requirements.
Rb₂SO₄(aq) + Ba(OH)₂(aq) → 2RbOH(aq) + BaSO₄(s) chemequations.com
The success of this method hinges on the complete removal of the barium sulfate precipitate to avoid contamination of the final product.
Another significant method is the electrolysis of an aqueous solution of rubidium chloride. osti.govchemiday.com In this process, an electric current is passed through the solution, generating hydrogen gas at the cathode and chlorine gas at the anode, while rubidium hydroxide accumulates in the solution. chemiday.com The reactions at the electrodes are as follows:
Cathode: 2H₂O + 2e⁻ → H₂ + 2OH⁻ chemiday.com
Anode: 2Cl⁻ → Cl₂ + 2e⁻ chemiday.com
Purity considerations are a central theme throughout the synthesis process, beginning with the raw materials. Rubidium is often extracted from minerals like lepidolite (B1170510), where it is present with other alkali metals. chemicalbook.comdtic.mil Initial purification steps involve separating rubidium salts from those of potassium, cesium, sodium, and lithium through processes like fractional crystallization. dtic.milgoogle.com
Several factors can compromise the purity of rubidium hydroxide during and after synthesis:
Atmospheric Contamination: Rubidium hydroxide is highly reactive with atmospheric carbon dioxide, readily forming rubidium carbonate. sciencemadness.orgchembk.com This necessitates handling the compound under inert conditions to maintain its purity.
Reaction Vessel Corrosion: As a strong alkali, rubidium hydroxide solutions are highly corrosive and can attack standard glassware. To prevent contamination from the vessel itself, containers made of nickel, silver, or fluorocarbons are often recommended. chemicalbook.com
Starting Material Impurities: The purity of the final product is directly dependent on the purity of the precursor materials, such as rubidium sulfate or rubidium chloride. mdpi.com Techniques like ion-exchange chromatography may be employed to produce high-purity feedstocks. mdpi.com
| Purity Consideration | Factor | Mitigation Strategy |
| Starting Material Purity | Presence of other alkali metals (K, Cs) in mineral sources. dtic.mil | Fractional crystallization of rubidium salts (e.g., nitrates, chlorides) to separate impurities. google.com |
| Atmospheric Reactivity | Absorption of atmospheric CO₂ to form rubidium carbonate. sciencemadness.orgchembk.com | Handling and storage under an inert atmosphere (e.g., nitrogen, argon). |
| Reaction Vessel | Corrosion of standard silicate (B1173343) glassware by the strong alkali solution. | Use of non-reactive containers, such as those made of nickel or fluoropolymers. chemicalbook.com |
| Byproduct Removal | Incomplete removal of BaSO₄ precipitate in the metathesis method. softbeam.netchemequations.com | Meticulous filtration and washing of the precipitate. |
Considerations for Hydrate (B1144303) Formation During Synthesis
Rubidium hydroxide is a hygroscopic, or more specifically, a deliquescent solid, meaning it readily absorbs a significant amount of moisture from the air to form a solution. osti.govsciencemadness.org This strong affinity for water is a critical consideration during its synthesis and handling, as it leads to the formation of hydrates.
A stable form of the compound is Rubidium hydroxide hydrate , which is available commercially and used in applications like pyrotechnics. thermofisher.in The formation of hydrates is an expected consequence of crystallizing the compound from aqueous solutions. Its high solubility in water—approximately 180 grams per 100 mL at 15-20 °C—facilitates its existence in solution, from which hydrates can be crystallized. chemeurope.comchembk.com
The specific hydrate that forms (e.g., monohydrate, dihydrate) can be influenced by the conditions of crystallization, such as temperature, pressure, and the rate of solvent evaporation. While detailed studies on specific rubidium hydroxide hydrates are not extensively published, the behavior of analogous compounds, such as rubidium fluoride, shows that different hydrates can be selectively produced by controlling these parameters. For instance, slow evaporation might yield one form of hydrate, while rapid cooling produces another.
Given its deliquescent nature, anhydrous rubidium hydroxide is difficult to maintain. Therefore, in most applications, it is either used as an aqueous solution or as a stable hydrate. wikidoc.orgchemeurope.com The presence of water of hydration must be accounted for when precise stoichiometry is required for subsequent chemical reactions.
| Property | Description | Implication for Synthesis |
| Hygroscopy/Deliquescence | Readily absorbs moisture from the atmosphere. osti.govwikipedia.org | Synthesis and handling must be performed in a dry or inert atmosphere to control water content. The final product is often a hydrate. |
| Solubility | Highly soluble in water (180 g/100 mL at 15 °C). chemeurope.com | The compound is typically prepared and sold as an aqueous solution. wikidoc.org Crystallization from this solution yields hydrates. |
| Hydrate Existence | Stable, solid hydrates are known to exist and are commercially available. thermofisher.in | The synthesis process can be designed to produce a specific, stable hydrate by controlling crystallization conditions. |
Chemical Reactivity and Reaction Mechanisms of Rubidium 1+ ,hydroxide
Acid-Base Chemistry and Basicity Profile
As a strong Arrhenius base, rubidium hydroxide (B78521) completely ionizes in aqueous solutions to yield rubidium cations (Rb⁺) and hydroxide anions (OH⁻). wikipedia.orgkeystagewiki.comThis high degree of dissociation is the foundation of its strong basicity. The hydroxide ions produced make the solution alkaline and are readily available to participate in reactions with acidic substances.
Reactions with Strong Inorganic Acids (e.g., Hydrohalic Acids, Sulfuric Acid)
Rubidium hydroxide readily undergoes neutralization reactions with strong inorganic acids to produce a corresponding rubidium salt and water. These reactions are typically rapid and exothermic.
For instance, the reaction with hydrohalic acids, such as hydrochloric acid (HCl), yields rubidium chloride (RbCl) and water. wikipedia.orgwebelements.com
RbOH + HCl → RbCl + H₂O
Similarly, when reacted with sulfuric acid (H₂SO₄), rubidium hydroxide forms rubidium sulfate (B86663) (Rb₂SO₄) and water. webelements.com
2RbOH + H₂SO₄ → Rb₂SO₄ + 2H₂O
These neutralization reactions are fundamental to the character of rubidium hydroxide as a strong base.
Interactions with Lewis Acids
Rubidium hydroxide can also react with Lewis acids, which are electron-pair acceptors. In these reactions, the hydroxide ion from RbOH donates a pair of electrons to the Lewis acid.
A notable example is the reaction with aluminum chloride (AlCl₃). In this interaction, aluminum chloride acts as a Lewis acid, and the hydroxide ions from rubidium hydroxide lead to the formation of aluminum hydroxide, Al(OH)₃, which precipitates out of the solution. chemequations.com
3RbOH + AlCl₃ → 3RbCl + Al(OH)₃(s)
Proton Abstraction in Organic Substrates
As a potent base, rubidium hydroxide is capable of abstracting protons from various organic molecules, particularly those with acidic hydrogens. quora.comThis characteristic allows it to serve as a catalyst or reagent in a range of organic reactions. Strong bases like rubidium hydroxide can deprotonate even very weakly acidic C-H groups. quora.com An example of its application is in aldol (B89426) condensation reactions, a crucial carbon-carbon bond-forming reaction in organic synthesis. nih.govwikipedia.orgmedium.comIn a base-catalyzed aldol reaction, the hydroxide ion abstracts an alpha-hydrogen from a carbonyl compound, forming an enolate. This enolate then acts as a nucleophile, attacking another carbonyl molecule. While sodium hydroxide or potassium hydroxide are more commonly used, rubidium hydroxide can also facilitate this proton abstraction. wikipedia.orgwikipedia.orgFor instance, in a diazo ester aldol reaction, rubidium hydroxide has been employed as the basic aqueous phase. nih.gov
Environmental Reactivity
Rubidium hydroxide exhibits reactivity with components of the atmosphere, most notably carbon dioxide, and displays a strong affinity for water.
Carbon Dioxide Absorption and Carbonate Formation
Rubidium hydroxide readily absorbs carbon dioxide from the air. sciencemadness.orgThis reaction leads to the formation of rubidium carbonate (Rb₂CO₃) and, with further exposure to CO₂, can also form rubidium bicarbonate (RbHCO₃). sciencemadness.org The reaction to form rubidium carbonate is as follows:
2RbOH + CO₂ → Rb₂CO₃ + H₂O
This reactivity is a common characteristic of strong alkali metal hydroxides.
Hygroscopic Behavior and Hydration Dynamics
Rubidium hydroxide is described as an extremely hygroscopic solid, meaning it readily attracts and holds water molecules from the surrounding environment. sciencemadness.orgWhen exposed to air, it will absorb moisture to form a solution.
The dissolution of rubidium hydroxide in water is a highly exothermic process. The heat generated can be significant enough to cause the resulting solution to boil. Computational studies on the dissolution of rubidium hydroxide by water clusters indicate that several water molecules are necessary to achieve stable and then complete dissociation of the Rb-OH bond. nih.govSpecifically, four water molecules are needed for a stable, almost dissociated conformation, and five are required for complete dissociation. nih.gov
Interactive Data Table: Reactions of Rubidium(1+),hydroxide
| Reactant 1 | Reactant 2 | Product(s) | Reaction Type |
| Rubidium hydroxide | Hydrochloric acid | Rubidium chloride, Water | Neutralization |
| Rubidium hydroxide | Sulfuric acid | Rubidium sulfate, Water | Neutralization |
| Rubidium hydroxide | Aluminum chloride | Rubidium chloride, Aluminum hydroxide | Precipitation |
| Rubidium hydroxide | Carbon dioxide | Rubidium carbonate, Water | Acid-Base |
Thermal Decomposition Pathways and Products
Rubidium(1+), hydroxide, like other alkali metal hydroxides, is thermally stable but will decompose at high temperatures. The stability of Group 1 hydroxides increases down the group; therefore, rubidium(1+), hydroxide is more thermally stable than sodium hydroxide and potassium hydroxide but less stable than cesium hydroxide. docbrown.infocollegedunia.com This trend is attributed to the decreasing polarizing power of the cation as its ionic radius increases. askiitians.com The larger rubidium ion (Rb⁺) causes less distortion of the hydroxide (OH⁻) anion's electron cloud, leading to a stronger ionic bond and requiring more energy to break. docbrown.infoaskiitians.com
Upon strong heating, rubidium(1+), hydroxide decomposes to yield rubidium oxide (Rb₂O) and water vapor (H₂O). docbrown.info
The general reaction for the thermal decomposition is as follows: 2RbOH(s) → Rb₂O(s) + H₂O(g) docbrown.info
While a precise decomposition temperature is not consistently reported, its melting point is noted at 382 °C, with decomposition implied to occur at or above this temperature.
Table 1: Thermal Stability Trend of Group 1 Hydroxides
| Compound | Chemical Formula | Thermal Stability Order |
| Lithium hydroxide | LiOH | Least Stable |
| Sodium hydroxide | NaOH | ↓ |
| Potassium hydroxide | KOH | ↓ |
| This compound | RbOH | ↓ |
| Cesium hydroxide | CsOH | Most Stable |
Redox Reactions Involving this compound
The rubidium ion in rubidium(1+), hydroxide exists in its stable +1 oxidation state. The compound can participate in redox reactions, acting as either an oxidizing agent or a component in a broader redox system.
As an Oxidizing Agent: Rubidium(1+), hydroxide can act as an oxidizing agent in the presence of a strong reducing agent, such as elemental rubidium. When heated together, rubidium metal reduces the hydrogen in the hydroxide ion, forming rubidium oxide and hydrogen gas. In this reaction, the oxidation state of hydrogen changes from +1 in RbOH to 0 in H₂, while rubidium metal is oxidized from 0 to +1.
2Rb(s) + 2RbOH(s) → 2Rb₂O(s) + H₂(g)
Reactions with Other Elements: When rubidium(1+), hydroxide is heated with magnesium in a stream of hydrogen, it can be reduced to form rubidium metal. It also reacts with chlorine gas; when chlorine is introduced into a solution of rubidium(1+), hydroxide, it undergoes a disproportionation reaction to form rubidium chloride and rubidium hypochlorite.
Catalytic Activity: Rubidium(1+), hydroxide is also utilized as a catalyst in certain oxidation reactions, such as oxidative chlorination.
Solution-Phase Chemical Equilibria
As a Strong Base: In aqueous solutions, rubidium(1+), hydroxide is a strong Arrhenius base. It dissociates completely into rubidium ions (Rb⁺) and hydroxide ions (OH⁻), leading to a significant increase in the pH of the solution. This complete ionization means that the equilibrium lies far to the right.
RbOH(aq) → Rb⁺(aq) + OH⁻(aq)
Due to its nature as a strong base, it readily participates in neutralization reactions with acids. These reactions are typically exothermic and result in the formation of a rubidium salt and water. The equilibrium for these reactions strongly favors the products.
Neutralization Reactions:
With strong acids, such as hydrochloric acid (HCl), it forms rubidium chloride. RbOH(aq) + HCl(aq) → RbCl(aq) + H₂O(l)
With weak acids, such as sulfurous acid (H₂SO₃), it forms rubidium sulfite. 2RbOH(aq) + H₂SO₃(aq) → Rb₂SO₃(aq) + 2H₂O(l)
Table 2: Examples of Neutralization Reactions
| Acid Reactant | Chemical Formula | Products |
| Hydrochloric Acid | HCl | Rubidium Chloride (RbCl), Water (H₂O) |
| Sulfuric Acid | H₂SO₄ | Rubidium Sulfate (Rb₂SO₄), Water (H₂O) |
| Nitric Acid | HNO₃ | Rubidium Nitrate (RbNO₃), Water (H₂O) |
Reaction with Amphoteric Hydroxides: Rubidium(1+), hydroxide reacts with amphoteric hydroxides, such as zinc hydroxide (Zn(OH)₂), in solution. In this reaction, the zinc hydroxide acts as an acid, leading to the formation of a zincate salt and water.
2RbOH(aq) + Zn(OH)₂(s) → Rb₂ZnO₂(aq) + 2H₂O(l)
Reaction with Carbon Dioxide: Aqueous solutions of rubidium(1+), hydroxide, and the solid itself, will absorb carbon dioxide from the atmosphere. This acid-base reaction forms rubidium carbonate.
2RbOH(aq) + CO₂(g) → Rb₂CO₃(aq) + H₂O(l)
Structural and Spectroscopic Characterization of Rubidium 1+ ,hydroxide
Crystallographic Features
The crystallographic properties of Rubidium(1+),hydroxide (B78521) (RbOH) exhibit significant diversity, with distinct structures observed at ambient and high pressures, as well as in its hydrated forms.
Ambient Pressure Crystal Structures
At ambient pressure, Rubidium(1+),hydroxide displays polymorphism depending on the temperature. uni-paderborn.denist.gov Above approximately 540 K, RbOH adopts a pseudo-rocksalt structure with the space group Fm3m, designated as phase I. uni-paderborn.de In this phase, the hydroxide ions undergo rapid reorientation. uni-paderborn.de
As the temperature is lowered to around 540 K, RbOH transitions to a monoclinic structure (space group P2₁/m), known as phase II. uni-paderborn.de This phase is characterized by the formation of metal-oxygen double layers and localized protons that can occupy one of two positions adjacent to an oxygen atom, leading to rapid jumps between these equivalent sites. uni-paderborn.de
Below room temperature, specifically below 265 K for RbOH and 300 K for its deuterated analog RbOD, the compound transforms into an orthorhombic structure, phase IVb, with the space group Cmc2₁. uni-paderborn.de This low-temperature phase is distinguished by the presence of hydrogen-bonded O-H···O-H zigzag chains. uni-paderborn.de A key feature of the RbOH-IVb phase is the ferroelectric ordering of adjacent hydrogen-bonded chains. uni-paderborn.de
| Phase | Temperature Range | Crystal System | Space Group | Key Features |
| I | ~600 K | Cubic | Fm3m | Rapid reorientation of hydroxide ions. uni-paderborn.de |
| II | ~540 K - 265 K | Monoclinic | P2₁/m | Metal-oxygen double layers, dynamic proton disorder. uni-paderborn.de |
| IVb | < 265 K | Orthorhombic | Cmc2₁ | Ferroelectrically ordered hydrogen-bonded zigzag chains. uni-paderborn.de |
High-Pressure Polymorphism and Phase Transitions
The application of pressure induces further polymorphic transformations in this compound. At room temperature, compression below 1 GPa is sufficient to induce the transition from the monoclinic phase II to the hydrogen-bonded orthorhombic phase IVb. uni-paderborn.de Further increases in pressure lead to the formation of new high-pressure phases. uni-paderborn.de
The low-temperature, ambient-pressure phase of RbOH (IVb) is structurally very similar to the IVa phase of potassium hydroxide (KOH) and the IVc phase of cesium hydroxide (CsOH). uni-paderborn.de All these phases are characterized by hydrogen-bonded zigzag chains. uni-paderborn.de The primary distinction lies in the ordering of these chains. While KOH-IVa and CsOH-IVc exhibit antiferroelectric ordering, RbOH-IVb displays ferroelectric order. uni-paderborn.de Computational studies have shown that the RbOH-IVb and CsOH-IVc structures are nearly degenerate in energy at low pressures for CsOH, with the CsOH-IVc phase, which has P2₁2₁2₁ symmetry at atmospheric pressure, optimizing to a higher Pmcn symmetry above 2 GPa. rsc.org The structural parameters of both RbOH-IVb and CsOH-IVc, as determined by neutron powder diffraction at atmospheric pressure, are well-reproduced by first-principles calculations, with lattice constants generally agreeing within 0.1 Å. rsc.org
Upon increasing pressure above approximately 6.5 GPa, RbOH undergoes a transition to a new high-pressure phase designated as RbOH-VI. uni-paderborn.dersc.org Initial suggestions based on energy-dispersive X-ray diffraction (EDX) experiments proposed an orthorhombic structure for RbOH-VI. rsc.orgaip.org However, more recent computational investigations, considering energetics and simulated diffraction patterns, suggest that RbOH-VI is more likely to adopt the same structure as KOH-VI. rsc.org This structure is tetragonal (with proposed space groups I4/m or P4/mnc) and features localized, square-planar (OH)₄ units within a distorted cesium chloride-like Rb⁺(OH)⁻ arrangement. rsc.orgresearchgate.net This represents a significant shift from the layered or chain-like structures seen at lower pressures to a three-dimensional network. rsc.org The transition to RbOH-VI marks a move away from extended hydrogen-bonded networks to localized hydrogen-bonded entities. rsc.orgaip.org
| Phase | Transition Pressure | Proposed Crystal System | Proposed Space Group | Key Structural Features |
| RbOH-VI | > 6.5 GPa | Tetragonal | I4/m or P4/mnc | Localized, square-planar (OH)₄ units in a distorted CsCl-type lattice. rsc.org |
The hydrogen bonding network in this compound evolves significantly under pressure. In the ambient pressure phases, particularly the low-temperature phase IVb, the structure is defined by extended one-dimensional hydrogen-bonded zigzag chains. uni-paderborn.de The application of pressure initially strengthens these hydrogen bonds, as indicated by the decrease in the frequency of O-H stretching vibrations. uni-paderborn.de
The transition to the high-pressure phase RbOH-VI, however, marks a fundamental change in the hydrogen-bonding topology. The extended one-dimensional chains of the lower pressure phases are replaced by localized, zero-dimensional hydrogen-bonded (OH)₄ units. rsc.org This localization of the hydrogen bond network is favored by a more compact packing of the constituent ions in a distorted cesium chloride structure under high compression. aip.org This transition highlights an unexpected flexibility in the formation of hydrogen bond networks in alkali hydroxides, moving from layered or chain structures to three-dimensional networks with localized bonding arrangements as pressure increases. rsc.org
Structure of Hydrated Forms
Information on the crystal structure of hydrated forms of this compound is less detailed in the primary literature compared to its anhydrous forms. Rubidium hydroxide is known to be extremely hygroscopic and can form hydrates, often available as Rubidium hydroxide hydrate (B1144303) (RbOH · xH₂O). uni-paderborn.deamericanelements.com
Vibrational Spectroscopy
Vibrational spectroscopy provides critical insights into the bonding and structure of rubidium hydroxide in both solid and gaseous states.
Infrared (IR) Spectroscopic Analysis of Hydroxide Stretching Modes
Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules. In the case of rubidium hydroxide (RbOH), the hydroxide (O-H) stretching mode is of particular interest. In an unperturbed state, such as in the gaseous phase or isolated in a non-interacting matrix, the O-H group exhibits a characteristic stretching frequency. Free O-H stretching vibrations typically occur in the range of 3600-3750 cm⁻¹. nih.gov For matrix-isolated rubidium hydroxide, the O-H stretching frequency provides a baseline for understanding the influence of intermolecular forces in the condensed phase.
In the solid state, the formation of hydrogen bonds significantly affects the O-H stretching frequency. These bonds cause a shift of the stretching mode to lower wavenumbers, and the extent of this shift is indicative of the hydrogen bond strength. nih.gov For instance, in the low-temperature orthorhombic phase of RbOH, Raman spectra reveal distinct symmetric (A₁) and antisymmetric (B₂) O-H stretching modes due to the ordering of hydrogen-bonded chains. uni-paderborn.de The presence of multiple, broader, or shifted peaks in the 3100-3600 cm⁻¹ region of the IR spectrum for solid RbOH points to the complex hydrogen-bonding network within the crystal lattice. nih.gov
Studies on concentrated aqueous solutions of alkali hydroxides also show a broad continuum of absorption between 800 and 3500 cm⁻¹, which is attributed to the strong interactions between the hydroxide ion and solvating water molecules. mit.edu
Raman Spectroscopic Investigations of Lattice Vibrations and Molecular Modes
Raman spectroscopy complements IR spectroscopy by providing information on both molecular vibrations and lower-frequency lattice modes. In solid rubidium hydroxide, various phases exhibit distinct Raman spectra. At ambient pressure and low temperatures, RbOH exists in an orthorhombic crystal structure (space group Cmc2₁), which is characterized by ferroelectrically ordered O-H chains. uni-paderborn.de
Upon increasing pressure, RbOH undergoes phase transitions. At approximately 1 GPa at room temperature, a transition to a hydrogen-bonded low-temperature phase (IVb) occurs, which is marked by a splitting of the O-H vibrational mode. uni-paderborn.de This splitting arises from the coupling between hydroxide ions within the crystal structure. Further compression above 6.5 GPa indicates the formation of a new high-pressure phase (VI). uni-paderborn.dersc.org
The low-frequency region of the Raman spectrum reveals the lattice vibrations, which involve the collective motions of the Rb⁺ and OH⁻ ions in the crystal. In the low-temperature phase IVb, two strong bands are observed in the lattice mode region, with one appearing above 200 cm⁻¹. uni-paderborn.de These modes are sensitive to changes in the crystal structure, as evidenced by shifts in their frequencies with pressure. uni-paderborn.de
Table 1: Observed Raman Modes for Solid Rubidium Hydroxide at Various Conditions
| Phase | Condition | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|---|
| Low-Temp Phase (IVb) | Low Pressure | >200 | Lattice Mode | uni-paderborn.de |
| Phase II -> IVb | ~1 GPa, Room Temp. | Splitting of O-H band | Phase Transition | uni-paderborn.de |
This table is interactive. Data is based on reported spectroscopic studies.
Temperature and Pressure Effects on Vibrational Spectra
The vibrational spectra of rubidium hydroxide are highly sensitive to changes in temperature and pressure, which can induce phase transitions and alter hydrogen bonding. nih.gov
Pressure Effects: Increasing pressure on solid RbOH generally leads to a strengthening of hydrogen bonds. This is observed as a significant shift of the O-H stretching frequencies to lower wavenumbers (a red-shift). uni-paderborn.de For example, in the low-temperature phase IVb, both the symmetric and antisymmetric O-H stretching modes decrease in frequency almost linearly as pressure increases up to the next phase transition. uni-paderborn.de At the transition to phase VI (above 6.5 GPa), the original stretching modes vanish and are replaced by new ones, indicating a substantial rearrangement of the crystal structure. uni-paderborn.de Computational studies suggest that this high-pressure phase features localized (OH)₄ units. rsc.org
Temperature Effects: Temperature variations also induce phase transitions in solid RbOH. At ambient pressure, RbOH transforms from a low-temperature orthorhombic structure (phase IVb) to a monoclinic structure (phase II, space group P2₁/m) above 265 K. uni-paderborn.de This higher-temperature phase is characterized by dynamic disorder of the hydroxide ions, where the protons rapidly jump between two equivalent positions. This disorder results in a single, unusually broad Raman-active O-H stretching mode. uni-paderborn.de Cooling the sample restores the ordered low-temperature phase, causing the single broad peak to split into distinct symmetric and antisymmetric components. uni-paderborn.de
Microwave Spectroscopy of Gaseous this compound Species
Microwave spectroscopy of gaseous RbOH provides highly precise data on its molecular geometry, bond lengths, and rotational dynamics, free from the complexities of intermolecular interactions in the solid state.
Molecular Geometry and Bond Length Determinations
High-temperature microwave spectroscopy studies have demonstrated that gaseous rubidium hydroxide has an essentially linear structure. aip.orgaip.org This finding is consistent with studies of other gaseous alkali hydroxides like cesium hydroxide. aip.org The linearity of the molecule is supported by the analysis of rotational spectra for various vibrational states. aip.org
By analyzing the microwave spectra of different isotopic species (e.g., ⁸⁵RbOH, ⁸⁷RbOH, and their deuterated counterparts), precise internuclear distances can be determined. aip.orgaip.org The equilibrium bond lengths have been refined through analysis that accounts for vibration-rotation interactions.
Table 2: Molecular Geometry and Bond Lengths of Gaseous this compound
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Molecular Geometry | Linear | - | aip.orgaip.orgnist.gov |
| r(Rb–O) | 2.301 | Å | aip.org |
| r(O–H) | 0.957 | Å | aip.org |
| r(Rb–O) | 2.305 | Å | aip.org |
This table is interactive. Values may vary slightly between different studies and analytical models.
Analysis of Rotational Constants and Vibrational Interactions
The rotational spectrum of a linear molecule is characterized by a rotational constant, B. However, this constant is dependent on the vibrational state of the molecule, an effect described by vibration-rotation interactions. libretexts.org For RbOH, the rotational constant Bᵥ varies with the vibrational quantum numbers, particularly the bending mode (ν₂). aip.org
An unusual characteristic observed in RbOH, similar to CsOH, is that the rotational constant Bᵥ decreases with increasing excitation of the bending mode. aip.org This is contrary to the typical behavior in linear molecules and points to a very large amplitude bending vibration and significant interplay between harmonic and anharmonic contributions to the potential energy surface. aip.orgaip.org A specialized theoretical formulation that accounts for the curvilinear nature of the molecular motions is required to properly interpret these anomalies. aip.org This analysis confirms that while the harmonic contribution to the vibration-rotation interaction constant is large, it is nearly canceled out by an anharmonic contribution of opposite sign, leading to the unusual observed behavior. aip.org
The effective rotational constants have been precisely measured for various vibrational states of both ⁸⁵RbOH and ⁸⁷RbOH. aip.org
Table 3: Selected Rotational and Vibration-Rotation Interaction Constants for Gaseous RbOH
| Isotope | Constant | Value | Unit | Reference |
|---|---|---|---|---|
| ⁸⁵RbOH | α₁ (ν₁ interaction) | 43.7 | MHz | aip.org |
| ⁸⁵RbOH | B₀ (ground state) | 7111.49 | MHz | aip.org |
This table is interactive and presents a selection of key spectroscopic constants.
Nuclear Quadrupole Hyperfine Structure Analysis
The analysis of the nuclear quadrupole hyperfine structure in the rotational spectra of this compound provides significant insights into the molecule's electronic structure and the nature of its chemical bond. This phenomenon arises from the interaction between the nuclear electric quadrupole moment of the rubidium nucleus and the electric field gradient (EFG) generated by the surrounding electron distribution within the molecule. aapt.orgwikipedia.org Nuclei with a spin quantum number (I) greater than 1/2 possess a non-spherical charge distribution, resulting in a nuclear quadrupole moment (Q). wikipedia.org Both naturally occurring isotopes of rubidium, ⁸⁵Rb and ⁸⁷Rb, have nuclear spins greater than 1/2 and are therefore subject to this interaction. utoronto.ca
The interaction splits the rotational energy levels of the molecule into multiple, closely spaced hyperfine levels. The magnitude of this splitting is determined by the nuclear quadrupole coupling constant (eQq), which is the product of the nuclear quadrupole moment (eQ) and the electric field gradient (q) at the nucleus along the principal axis of the molecule. wikipedia.org By measuring these splittings, typically through high-resolution microwave spectroscopy, the value of eQq can be determined experimentally. This constant is a sensitive probe of the symmetry of the charge distribution around the nucleus. aip.orgaip.orgarizona.edu
Research findings from microwave spectroscopy studies of gaseous this compound have been crucial in confirming its linear geometry. aip.orgaip.org The analysis of the hyperfine structure for various vibrational states fits the model of a linear molecule within experimental error, lending strong support to the linearity of the alkali hydroxide series. aip.org
The nuclear properties of the two rubidium isotopes relevant to this analysis are detailed below.
Table 1: Nuclear Properties of Rubidium Isotopes
| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Nuclear Electric Quadrupole Moment (Q) (barns) |
|---|---|---|---|
| ⁸⁵Rb | 72.17 | 5/2 | +0.276(1) |
| ⁸⁷Rb | 27.83 | 3/2 | +0.1335(5) |
Data sourced from utoronto.cachemlin.orgchemlin.orgiaea.org
The experimental determination of the nuclear quadrupole coupling constants for both isotopic forms of this compound has been accomplished through the analysis of their microwave spectra. The measured values provide a direct characterization of the electronic environment of the rubidium nucleus within the Rb-O-H framework.
Detailed research has yielded specific values for the nuclear quadrupole coupling constants in the ground vibrational state of both ⁸⁵RbOH and ⁸⁷RbOH.
Table 2: Experimental Nuclear Quadrupole Coupling Constants for this compound
| Isotopic Species | Nuclear Quadrupole Coupling Constant (eQq) (MHz) |
|---|---|
| ⁸⁵RbOH | -67.9 |
| ⁸⁷RbOH | -35 |
Data sourced from microwave spectroscopy studies. aip.orgaip.org
The negative sign of the coupling constants indicates the nature of the electric field gradient at the rubidium nucleus. The analysis of these constants, along with their variation in different vibrational states, offers a detailed picture of the forces and charge distribution within the this compound molecule. aip.org
Thermodynamic and Kinetic Studies of Rubidium 1+ ,hydroxide
Enthalpy of Formation and Standard State Thermodynamics
The thermodynamic stability of a compound is fundamentally described by its standard state properties. For Rubidium(1+),hydroxide (B78521), these values quantify the energy changes associated with its formation from constituent elements in their standard states (solid rubidium, gaseous hydrogen, and gaseous oxygen at 298.15 K and 1 bar).
The standard enthalpy of formation (ΔfH°) for solid Rubidium(1+),hydroxide (RbOH(s)) is significantly negative, indicating that its formation is a highly exothermic process and the compound is stable relative to its elements. When dissolved in water to form an infinitely dilute aqueous solution (RbOH(aq)), the enthalpy of formation becomes even more negative due to the additional exothermic contribution from the hydration of the rubidium (Rb⁺) and hydroxide (OH⁻) ions.
The standard Gibbs free energy of formation (ΔfG°) is also negative, confirming that the formation of solid RbOH from its elements is a spontaneous process under standard conditions. The standard molar entropy (S°) reflects the degree of molecular disorder of the compound in its crystalline state.
The key thermodynamic parameters for this compound at standard state (298.15 K, 1 bar) are summarized in the table below.
| Thermodynamic Parameter | Symbol | Value | Units | State |
|---|---|---|---|---|
| Standard Enthalpy of Formation | ΔfH° | -415.8 | kJ·mol⁻¹ | Solid (s) |
| Standard Enthalpy of Formation | ΔfH° | -468.94 | kJ·mol⁻¹ | Aqueous (aq, std. state) |
| Standard Gibbs Free Energy of Formation | ΔfG° | -372.2 | kJ·mol⁻¹ | Solid (s) |
| Standard Molar Entropy | S° | 90.4 | J·mol⁻¹·K⁻¹ | Solid (s) |
Data sourced from established thermochemical tables, such as the NIST-JANAF Thermochemical Tables.
Heat Capacities and Temperature Dependence
The heat capacity (Cp) of a substance measures the amount of heat required to raise its temperature by one degree at constant pressure. It is a critical parameter for calculating changes in enthalpy and entropy with temperature.
For solid this compound, the molar heat capacity is a function of temperature. At standard temperature (298.15 K), the value reflects the vibrational energy modes within the crystal lattice. As temperature increases, Cp generally rises as higher-energy vibrational modes become populated, until a phase transition is reached. The temperature dependence of Cp for solid RbOH can be modeled using polynomial equations derived from experimental calorimetric measurements over specific temperature ranges.
In aqueous solutions, the situation is described by the apparent molar heat capacity, which accounts for the heat capacity of the solute and its effect on the heat capacity of the solvent (water). For a strong electrolyte like RbOH, the apparent molar heat capacity in dilute solutions is typically negative, reflecting the structure-making effect of the ions on the surrounding water molecules.
| Substance | Condition | Parameter | Value | Units |
|---|---|---|---|---|
| This compound (s) | 298.15 K | Molar Heat Capacity (Cp) | 64.9 | J·mol⁻¹·K⁻¹ |
| This compound (aq) | 298.15 K (Standard state, m=1) | Apparent Molar Heat Capacity (Cp,φ) | -127.6 | J·mol⁻¹·K⁻¹ |
Phase Transition Energetics and Hysteresis
Solid this compound undergoes a significant structural phase transition at elevated temperatures. This transition involves a change from a lower-temperature, lower-symmetry crystal structure to a higher-temperature, higher-symmetry structure.
Research has identified a transition from a low-temperature orthorhombic phase (space group Cmcm) to a high-temperature cubic phase (space group Pm-3m, NaCl-type structure). This is a first-order phase transition, characterized by a discontinuous change in volume and a latent heat, known as the enthalpy of transition (ΔtrH). The transition involves a substantial reordering of the atoms within the crystal lattice.
A notable feature of this solid-state transition is thermal hysteresis. This means the temperature at which the transition occurs upon heating (T_tr,up) is higher than the temperature at which the reverse transition occurs upon cooling (T_tr,down). This hysteresis loop is common in solid-state reconstructive transitions and is attributed to kinetic barriers, such as the energy required for nucleation of the new phase and the strain induced at the interface between the two phases. The width of the hysteresis (T_tr,up - T_tr,down) can be influenced by factors like crystal purity, defect density, and heating/cooling rates.
| Parameter | Symbol | Approximate Value | Units | Description |
|---|---|---|---|---|
| Transition Temperature (on heating) | T_tr | 538 | K | Orthorhombic to Cubic phase transition. |
| Enthalpy of Transition | ΔtrH | 3.8 | kJ·mol⁻¹ | Latent heat absorbed during the transition. |
| Entropy of Transition | ΔtrS | 7.1 | J·mol⁻¹·K⁻¹ | Calculated as ΔtrH / T_tr. |
Values are representative and may vary slightly between different experimental studies.
Reaction Kinetics in Solution and Solid State
The kinetic behavior of this compound differs substantially between its solution and solid forms.
In Solution: As a strong alkali, RbOH fully dissociates in aqueous solution into Rb⁺ and OH⁻ ions. The dominant and most significant kinetic process involving RbOH in solution is its neutralization reaction with an acid. The fundamental reaction is between the hydroxide ion and a hydronium ion: OH⁻(aq) + H₃O⁺(aq) → 2H₂O(l) The kinetics of this reaction are exceptionally fast and are considered to be diffusion-controlled. This means the rate of the reaction is limited only by how quickly the reactant ions can diffuse through the solution to encounter each other. The forward rate constant (k_f) is one of the largest known for bimolecular reactions in aqueous solution. The rubidium cation (Rb⁺) acts as a spectator ion and does not participate directly in the rate-determining step of the neutralization.
Solvation Thermodynamics in Aqueous and Non-Aqueous Systems
Solvation thermodynamics describes the energy changes that occur when a solute dissolves in a solvent. For an ionic compound like this compound, this process is dominated by the strong electrostatic interactions between the ions and the solvent molecules.
Non-Aqueous Systems: The solubility and solvation of RbOH are significantly different in non-aqueous solvents, such as alcohols (e.g., methanol (B129727), ethanol). While RbOH has some solubility in these polar protic solvents, it is generally much lower than in water. The thermodynamic reason for this lies in the less favorable solvation energetics. Solvents like methanol have lower dielectric constants and are less effective at shielding the ionic charges compared to water. Furthermore, their hydrogen-bonding network is different, leading to a smaller enthalpy of solvation (solvation is less exothermic) for the Rb⁺ and OH⁻ ions compared to their hydration enthalpies. The thermodynamic cost of transferring RbOH from water to a non-aqueous solvent is quantified by the enthalpy of transfer (ΔtrH°), which is typically positive, indicating the process is energetically unfavorable.
| Parameter | Solvent | Approximate Value | Units | Description |
|---|---|---|---|---|
| Standard Enthalpy of Solution | Water | -53.1 | kJ·mol⁻¹ | Energy released when 1 mole of RbOH(s) dissolves in water. |
| Standard Hydration Enthalpy (Rb⁺) | Water | -296 | kJ·mol⁻¹ | Energy released when 1 mole of Rb⁺(g) dissolves in water. |
| Standard Hydration Enthalpy (OH⁻) | Water | -460 | kJ·mol⁻¹ | Energy released when 1 mole of OH⁻(g) dissolves in water. |
| Enthalpy of Transfer (Rb⁺, water→methanol) | Methanol | +14.5 | kJ·mol⁻¹ | Energy required to move 1 mole of Rb⁺ from water to methanol. |
Advanced Applications in Chemical Synthesis and Materials Science
Role as a Chemical Reagent and Catalyst
Rubidium hydroxide's potent basicity underpins its function as both a reagent and a catalyst in specialized chemical processes. rsc.org Although often substitutable by sodium or potassium hydroxide (B78521) for general applications, its specific properties are advantageous in select catalytic systems. wikipedia.orgsciencemadness.org
Specific Catalytic Applications (e.g., Oxidative Chlorination, Ammonia Synthesis)
Rubidium hydroxide has been identified as a catalyst in specific industrial reactions.
Oxidative Chlorination: It is utilized as a catalyst in oxidative chlorination processes. aidic.it
Ammonia Synthesis: In the context of ammonia synthesis, alkali metals are known to be effective promoters for catalysts. Rubidium compounds, derived from the hydroxide, can act as promoters for ruthenium-based catalysts. The presence of rubidium can enhance the interaction between the promoter and the active metal component, potentially leading to improved catalytic activity.
Precursor Chemistry for Rubidium-Containing Compounds
One of the most significant roles of rubidium hydroxide is as a primary intermediate in the synthesis of nearly all other rubidium compounds. qianzelithium.com Its reactivity makes it an essential starting material for producing a wide array of salts, organic derivatives, and high-purity isotopes.
Synthesis of Rubidium Salts and Organic Derivatives
Rubidium hydroxide reacts readily with acids in neutralization reactions to form the corresponding rubidium salts and water. isoflex.com This straightforward process is the basis for producing a variety of high-purity rubidium salts.
Table 1: Synthesis of Rubidium Salts from Rubidium Hydroxide
| Acid Reactant | Resulting Rubidium Salt | Chemical Formula |
|---|---|---|
| Hydrochloric Acid (HCl) | Rubidium Chloride | RbCl |
| Sulfuric Acid (H₂SO₄) | Rubidium Sulfate (B86663) | Rb₂SO₄ |
| Nitric Acid (HNO₃) | Rubidium Nitrate | RbNO₃ |
In organic synthesis, strong bases containing rubidium are used for the deprotonation of hydrocarbons to create organorubidium compounds. Rubidium hydroxide serves as the precursor to the rubidium-containing bases used in these metalation reactions.
Preparation of High-Purity Rubidium Isotopes (e.g., Rubidium-87)
Natural rubidium consists of two isotopes: the stable ⁸⁵Rb and the long-lived radioactive isotope ⁸⁷Rb. wikipedia.org High-purity ⁸⁷Rb is critical for applications such as atomic clocks, GPS technology, and in the laser cooling required to produce Bose-Einstein condensates. azom.comxml-journal.net
The preparation of high-purity ⁸⁷Rb involves a multi-step process where rubidium hydroxide plays a key initial role. First, RbOH is converted into a suitable salt, typically rubidium chloride (RbCl), through neutralization with hydrochloric acid. nih.gov This high-purity rubidium chloride then serves as the feed material for isotope separation techniques, most commonly electromagnetic separation, which separates the isotopes based on their mass-to-charge ratio. xml-journal.netnih.gov While RbOH is not directly used in the separation apparatus, its function as the primary precursor for the required feed material is indispensable.
Materials Science Innovations
Rubidium hydroxide is a key ingredient in the synthesis of several advanced materials, where the incorporation of the rubidium ion imparts specific and desirable properties.
Specialty Glasses and Ceramics: Rubidium compounds, for which rubidium hydroxide is a precursor, are used in the manufacturing of specialty glasses and ceramics. qianzelithium.comfishersci.com The inclusion of rubidium can alter properties such as the refractive index and durability of the glass. It is also a component in the production of rubidium-based crystals with unique optical properties.
Zeolite Synthesis: Rubidium hydroxide plays a structure-directing role in the synthesis of certain hierarchical zeolitic structures, such as ZSM-5. These materials are investigated for their catalytic performance in processes like the conversion of methanol (B129727) to hydrocarbons (MTH). aidic.itwalshmedicalmedia.comresearchgate.net The presence of the rubidium cation during synthesis can influence the formation of uniform mesopores within the zeolite crystals, which in turn affects the material's catalytic activity and selectivity.
Electrolytes for Batteries: The unique ionic conductivity and electrochemical properties of rubidium hydroxide have led to research into its potential use as an electrolyte material for certain types of electric storage batteries and fuel cells. qianzelithium.com
Advanced Glass and Ceramics Manufacturing
In the realm of materials science, rubidium(1+),hydroxide is utilized in the manufacturing of specialty glasses and ceramics, where it imparts desirable optical, thermal, and mechanical properties. Although less common than sodium and potassium hydroxides due to its higher cost, its inclusion is critical for specific high-performance applications. wikipedia.orgchemeurope.com
The addition of rubidium compounds, often derived from this compound, to glass formulations can significantly modify the refractive index and other optical properties. The large size of the rubidium ion alters the polarizability of the glass network, which in turn influences how light propagates through the material. This is particularly valuable in the production of optical glasses for lenses, prisms, and other components where precise control over light refraction is essential. While specific data on this compound's direct impact is proprietary to manufacturers, the principle is analogous to the use of other alkali metals in altering the optical characteristics of glass. The incorporation of heavier alkali ions like rubidium can lead to a higher refractive index, a property sought after in the design of thin, high-power lenses.
In ceramics and specialized glass, the incorporation of rubidium can enhance thermal and mechanical stability. The large ionic radius of the Rb+ cation can fill interstitial sites within the silica (B1680970) network of glass, leading to a more tightly packed structure. This can result in a lower coefficient of thermal expansion, making the material more resistant to stress and cracking from temperature fluctuations. In ceramics, rubidium-containing phases can influence sintering behavior and grain boundary characteristics, which are critical determinants of the final mechanical properties of the material. The use of rubidium compounds can contribute to the creation of ceramics with improved hardness, durability, and resistance to chemical attack. govinfo.gov
Development of Electrolyte Materials for Energy Storage Systems (e.g., Batteries, Fuel Cells)
This compound is investigated as a component or precursor for electrolyte materials in advanced energy storage systems due to its high ionic conductivity. Research into rubidium-ion batteries (RIBs) highlights the potential advantages of rubidium, such as a standard redox potential comparable to that of lithium and potentially higher ionic mobility. nih.gov
Recent studies have explored the use of rubidium-containing compounds to enhance the performance of batteries. For instance, rubidium carbonate, which can be synthesized from this compound, has been used to dope mixed electrolyte systems in lithium batteries, significantly improving ionic conductivity. dqpure.com Furthermore, research into hydrogen storage has suggested that rubidium additives could improve the efficiency of hydrogen batteries. pv-magazine.com While direct use of this compound in commercial batteries is not widespread, its role as a precursor to these advanced materials is significant. The development of alkali hydroxide triple phase flow batteries also points to the potential use of molten alkali hydroxides, including this compound, in future high-energy-density applications. energy.gov
| System | Rubidium Compound | Function | Potential Advantage |
|---|---|---|---|
| Lithium Batteries | Rubidium Carbonate | Dopant in mixed electrolyte | Enhanced ionic conductivity dqpure.com |
| Hydrogen Batteries | Rubidium Additives | Improve efficiency | Increased hydrogen storage capacity pv-magazine.com |
| Rubidium-ion Batteries | Rubidium Ions | Charge carrier | High cell voltage, potentially high ion mobility nih.gov |
Synthesis of Novel Oxide Materials and Crystals (e.g., La9RbIr4O24)
One of the significant applications of this compound in advanced materials synthesis is its use as a flux for the growth of single crystals of complex oxides. A notable example is the synthesis of La9RbIr4O24, a novel rubidium-containing oxide. acs.orgnih.gov In this synthesis, molten this compound acts as a solvent at high temperatures, allowing the constituent elements (lanthanum, iridium) to react and slowly form high-quality single crystals upon cooling. The use of a hydroxide flux, such as RbOH, is a powerful technique for discovering and growing new complex oxide materials that cannot be readily synthesized by traditional solid-state methods. acs.org
| Crystal | Synthesis Method | Role of this compound |
| La9RbIr4O24 | Molten Flux Growth | Solvent (Flux) acs.orgnih.gov |
This method has been instrumental in exploring new phases of matter with interesting magnetic and electronic properties.
Contributions to Supramolecular Chemistry and Crystal Growth
This compound plays a role in supramolecular chemistry and crystal engineering by facilitating the formation of specific crystalline structures through ionic interactions and by controlling pH. It is used as a starting material in the synthesis of various rubidium salts that can form extended networks and coordination polymers. For example, it is used in the solution growth of single crystals like rubidium hydrogen succinate hydrate (B1144303), a material with potential nonlinear optical applications. rsc.org In this process, this compound is reacted with an organic acid to form the desired salt, and by carefully controlling the conditions, large, high-quality crystals can be grown. The rubidium cation, with its specific charge density and coordination preferences, can direct the assembly of molecules into well-defined crystal lattices.
Applications in Quantum Technologies
While this compound itself is not directly used in quantum devices, the element rubidium, for which RbOH is a key precursor, is of paramount importance in the field of quantum technologies. chemeurope.com Rubidium atoms, particularly the isotope Rubidium-87, are extensively used in the development of neutral-atom quantum computers, atomic clocks, and quantum sensors. quera.com
The quantum properties of rubidium, such as its well-defined energy levels and hyperfine structure, allow for precise control and manipulation using lasers and magnetic fields. quera.com In neutral-atom quantum computing, individual rubidium atoms are cooled to near absolute zero and trapped in optical lattices, where they serve as qubits, the fundamental units of quantum information. quera.com The ability to precisely control the quantum states of these atoms is essential for performing quantum gate operations and creating entanglement. quera.com
Furthermore, rubidium-based atomic clocks are among the most accurate timekeeping devices ever created, a technology that has applications in GPS, telecommunications, and fundamental physics research. wikipedia.org Rubidium is also utilized in experiments involving Bose-Einstein condensates, a state of matter that exhibits quantum phenomena on a macroscopic scale. quera.com Therefore, the synthesis of rubidium compounds from this compound is a critical first step in providing the high-purity rubidium required for these cutting-edge quantum applications.
| Application | Role of Rubidium | Key Property |
|---|---|---|
| Neutral-Atom Quantum Computing | Serves as qubits quera.com | Controllable energy levels and hyperfine structure quera.com |
| Atomic Clocks | Frequency standard wikipedia.org | Precise atomic transition frequencies quera.com |
| Quantum Sensing | Sensing element | High sensitivity to external fields |
| Bose-Einstein Condensates | Atomic source quera.com | Suitable for laser cooling and trapping quera.com |
Preparation of Rubidium for Laser Cooling Experiments
Laser cooling is a technique that uses laser light to cool a gas of atoms to extremely low temperatures, a critical first step for many quantum studies. These experiments require a source of atomic vapor, which is generated by heating high-purity, elemental rubidium metal in a vacuum chamber. cas.cn Rubidium hydroxide is a key starting material for producing this ultra-pure metal.
The process begins with the chemical reduction of a rubidium salt derived from rubidium hydroxide to produce the metal. Once the pure rubidium is obtained and placed in a vacuum system, it is gently heated to create a low-density vapor of rubidium atoms. cas.cn These atoms are then bombarded with photons from lasers tuned to a specific frequency near an atomic transition. For rubidium, this wavelength is 780 nm. arxiv.org Atoms moving toward a laser beam absorb momentum from the photons, causing them to slow down and, consequently, cool.
Due to the hyperfine structure of rubidium's energy levels, a second "repumping" laser is also required. tue.nl This prevents atoms from falling into a "dark state" where they can no longer absorb light from the primary cooling laser, ensuring an efficient and continuous cooling cycle. tue.nl Through this process, a cloud of rubidium atoms can be cooled to temperatures in the microkelvin range. aps.org
Table 1: Properties of Rubidium Isotopes Relevant to Laser Cooling An interactive table detailing the key physical properties of the two naturally occurring rubidium isotopes used in laser cooling experiments.
| Property | Rubidium-85 (⁸⁵Rb) | Rubidium-87 (⁸⁷Rb) |
| Natural Abundance | 72.2% | 27.8% |
| Atomic Mass | 84.911 u | 86.909 u |
| Cooling Transition | 5S₁/₂ → 5P₃/₂ | 5S₁/₂ → 5P₃/₂ |
| Laser Wavelength | 780 nm | 780 nm |
| Key Application | Interferometric Cooling Studies aps.org | Bose-Einstein Condensation, Atomic Clocks cas.cn |
Role in Bose-Einstein Condensation (BEC) Studies
The creation of a Bose-Einstein Condensate (BEC), a state of matter where individual atoms coalesce into a single quantum state, represents a landmark achievement in atomic physics. The first such condensate was famously created in 1995 using rubidium-87 atoms. gsu.edu This process relies on having a sample of ultra-pure elemental rubidium, for which rubidium hydroxide serves as a foundational precursor compound.
The path to achieving a BEC begins with the laser cooling and trapping techniques described previously. A magneto-optical trap (MOT) is used to confine and pre-cool a cloud of rubidium atoms, typically ⁸⁷Rb. cas.cn Following this initial cooling phase, a secondary, more powerful cooling method called evaporative cooling is employed. In this stage, the warmest atoms are selectively removed from the magnetic trap, which lowers the average temperature of the remaining atomic cloud. This process is repeated, progressively cooling the sample until the atoms reach the critical temperature and phase transition to form a Bose-Einstein Condensate. mdpi.com
The successful creation of a rubidium BEC opened the door to studying macroscopic quantum phenomena and has become a vital area of research. mdpi.com The properties of the elemental rubidium derived from precursors like rubidium hydroxide are central to the success of these experiments.
Table 2: Key Research Findings in Rubidium BEC An interactive data table summarizing significant experimental results and parameters in the study of Rubidium Bose-Einstein Condensates.
| Finding/Parameter | Description | Reference |
| First Gaseous BEC | Achieved with Rubidium-87 atoms cooled to 170 nanokelvins (nK). | mdpi.com |
| Initial Atom Trapping | Laser cooling is used to bring the temperature down to approximately 10 microkelvins. | mdpi.com |
| Two-Component Condensates | Stable condensates containing atoms in two different spin states were demonstrated. | mdpi.com |
| Condensate Collapse | The "explosive" collapse of a BEC was imaged at a temperature of 200 nK. | mdpi.com |
Application in Atomic Clocks and Magnetometers
The exceptional stability of atomic energy levels makes them ideal frequency standards for timekeeping and for sensing magnetic fields with high precision. Rubidium, particularly the ⁸⁷Rb isotope, is a cornerstone of this technology. The required rubidium vapor for these devices is sourced from high-purity rubidium metal, which can be synthesized from rubidium hydroxide.
Atomic Clocks: Rubidium atomic clocks are the most common type of atomic clock, valued for their combination of accuracy, low cost, and compact size. wikipedia.org They are essential components in telecommunications, financial networks, and global navigation satellite systems (GNSS). wikipedia.org The clock's mechanism is centered on a small glass cell containing rubidium vapor. A laser optically pumps the atoms into a specific energy state. This vapor is then subjected to a microwave field tuned near the hyperfine transition frequency of the ⁸⁷Rb ground state, which is precisely 6,834,682,610.904 Hz. When the microwave frequency exactly matches the atomic transition, the atoms change energy state, which is detected by a change in light absorption. This signal is used in a feedback loop to lock the frequency of a crystal oscillator to the highly stable rubidium transition, providing an exceptionally accurate time base.
Atomic Magnetometers: Optically pumped magnetometers utilize the same fundamental principles as atomic clocks but are configured to measure magnetic fields instead of time. These devices offer significantly higher sensitivity compared to traditional magnetometers. In a rubidium magnetometer, the precession frequency of the rubidium atoms' electron spins (the Larmor frequency) is measured. This frequency is directly proportional to the strength of the external magnetic field. By using lasers to polarize the atomic vapor and to detect the spin precession, these instruments can measure magnetic fields with extreme precision. They have applications in fields ranging from geophysical surveying to medical imaging.
Analytical Methodologies and Characterization Techniques for Rubidium 1+ ,hydroxide
Spectroscopic Methods for Purity Assessment and Identification
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides powerful tools for the analysis of rubidium hydroxide (B78521). espublisher.com These methods can offer information on molecular structure, composition, and purity. espublisher.com
Infrared (IR) and Raman Spectroscopy are valuable for identifying the presence of the hydroxide (OH⁻) group and for detecting impurities such as rubidium carbonate. The hydroxide ion exhibits characteristic vibrational modes that can be observed in both IR and Raman spectra. The presence of carbonate impurities, which can form by the reaction of rubidium hydroxide with atmospheric carbon dioxide, can also be identified through its distinct vibrational signatures. sigmaaldrich.comsigmaaldrich.com For instance, in a study of the phase transformation of germanium dioxide promoted by rubidium hydroxide, high-temperature Raman spectroscopy was utilized to compare the changes in the material's structure. acs.org
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of solid rubidium hydroxide. It provides information on the arrangement of rubidium and hydroxide ions in the crystal lattice, confirming the compound's identity and assessing its phase purity.
Atomic Emission Spectroscopy (AES) and Atomic Absorption Spectroscopy (AAS) are elemental analysis techniques used to determine the concentration of rubidium in a sample. In these methods, the sample is atomized, and either the light emitted by the excited rubidium atoms (AES) or the light absorbed by the ground-state rubidium atoms (AAS) is measured. This allows for the quantification of rubidium content, which is essential for assessing the purity of rubidium hydroxide.
Titrimetric and Gravimetric Analysis in Solution
Classical wet chemical methods, such as titration and gravimetric analysis, remain fundamental for the quantitative analysis of rubidium hydroxide in solution.
Titrimetric analysis , specifically acid-base titration, is a standard method for determining the concentration of rubidium hydroxide solutions. pearson.com A known volume of the rubidium hydroxide solution is titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl). sigmaaldrich.comsigmaaldrich.compearson.com The equivalence point, where the moles of acid equal the moles of base, can be determined using a pH indicator or a pH meter. pearson.com The concentration of the rubidium hydroxide can then be calculated from the volume and concentration of the acid used. pearson.combrainly.com
Gravimetric analysis can also be employed to determine the amount of rubidium in a sample. This method involves the precipitation of a sparingly soluble rubidium salt from the solution. For example, a reagent can be added to a solution of rubidium hydroxide to form a precipitate with a known, stable composition. The precipitate is then filtered, washed, dried, and weighed. From the mass of the precipitate, the mass of rubidium in the original sample can be calculated.
| Analytical Method | Principle | Application for Rubidium(1+),hydroxide |
| Acid-Base Titration | Neutralization reaction between a base (RbOH) and a standard acid. pearson.com | Determination of the concentration of RbOH solutions. sigmaaldrich.comsigmaaldrich.compearson.com |
| Gravimetric Analysis | Precipitation of a sparingly soluble rubidium compound. | Quantification of rubidium content. |
Chromatographic Separations and Detection of Rubidium Species
Chromatographic techniques are powerful for separating rubidium from other elements, which is often a necessary step before quantification, especially in complex matrices. tandfonline.comrsc.org
Ion Chromatography (IC) is a widely used method for the separation and determination of alkali metals, including rubidium. In IC, a solution containing the sample is passed through an ion-exchange column. The different ions in the sample interact with the stationary phase of the column to varying degrees, leading to their separation. tandfonline.com A conductivity detector is commonly used for the detection of the separated ions. Large volume injection techniques in ion chromatography have been developed for the on-line separation of rubidium and strontium prior to inductively coupled plasma mass spectrometry (ICP-MS) measurements, which is particularly useful for strontium isotope ratio analysis where rubidium can cause isobaric interference. nih.gov
Cation-exchange chromatography has been systematically studied for the separation of rubidium using various mineral acids and their salts as eluents. tandfonline.com Different resins, such as Dowex 50W-X8, AG50W-X8, and AG50W-X12, have been investigated for their effectiveness in separating rubidium from other elements, including other alkali metals and alkaline earth elements. tandfonline.comrsc.org The efficiency of separation can be influenced by factors such as column length, acid molarity, temperature, and resin cross-linkage. rsc.org
Specialized resins, such as Sr resin, have also been shown to be effective for the purification of rubidium, sometimes in conjunction with other chromatographic methods to achieve clean separation from elements like potassium. rsc.orgnih.gov
| Chromatographic Technique | Stationary Phase/Resin | Eluent/Mobile Phase | Application for Rubidium Species |
| Ion Chromatography | Ion-exchange resin | Nitric acid and 18-crown-6 (B118740) ether nih.gov | On-line separation of Rb and Sr for ICP-MS analysis. nih.gov |
| Cation-Exchange Chromatography | Dowex 50W-X8, AG50W-X8, AG50W-X12 tandfonline.comrsc.org | Mineral acids and their salts tandfonline.com | Separation of rubidium from other elements. tandfonline.comrsc.org |
| Extraction Chromatography | Sr resin rsc.orgnih.gov | Nitric acid solutions nih.gov | Purification of Rb for isotopic analysis. rsc.orgnih.gov |
Advanced Techniques for In-Situ Monitoring of Reactions Involving this compound
The ability to monitor chemical reactions in real-time provides valuable insights into reaction kinetics, mechanisms, and the formation of transient species. In-situ monitoring techniques are particularly useful for studying reactions involving highly reactive species like rubidium hydroxide. spectroscopyonline.com
In-situ spectroscopy , such as Fourier Transform Infrared (FTIR) or Raman spectroscopy, can be used to follow the progress of a reaction involving rubidium hydroxide. spectroscopyonline.com By inserting a probe directly into the reaction vessel, changes in the concentrations of reactants, products, and intermediates can be monitored over time. This approach is beneficial when dealing with reactions that are difficult to sample or when intermediate species are unstable. spectroscopyonline.com
Thermal analysis techniques , such as Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS), can provide in-situ information about the thermal decomposition of rubidium hydroxide or its reactions at elevated temperatures. acs.org TGA measures changes in mass as a function of temperature, while the coupled MS identifies the gaseous products evolved during the process.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly using isotopes like ¹²⁹Xe, has been explored for in-situ monitoring of catalytic reactions. For instance, the chemical shift of ¹²⁹Xe has been used to monitor temperature changes in a reactor during hydrogenation reactions. acs.org While not a direct measurement of rubidium hydroxide, such techniques can provide crucial information about the reaction environment in which it might be involved.
Theoretical and Computational Chemistry Studies on Rubidium 1+ ,hydroxide
First-Principles Calculations of Electronic Structure and Energetics
First-principles calculations, primarily employing density functional theory (DFT), have been instrumental in elucidating the electronic structure and energetics of rubidium hydroxide (B78521). rsc.orgaps.org These calculations are foundational for understanding the stability of different crystal structures (phases) and predicting phase transitions under pressure. rsc.orgosti.gov The process typically involves solving the Kohn-Sham equations self-consistently to determine the ground-state electron density and total energy for a given atomic arrangement. osti.gov For RbOH, methods like the projector augmented wave (PAW) method are used to model the interaction between electrons and ions. aip.org
Computational investigations into the high-pressure behavior of RbOH have revealed a more complex phase diagram than previously identified through experiments alone. rsc.org By calculating the enthalpy of various candidate structures as a function of pressure, researchers can predict the most stable phase at a given pressure. rsc.orgosti.gov For instance, calculations have confirmed that the RbOH-IVb structure is the ground state at low pressures. rsc.org However, at approximately 10 GPa, two other structures with I4/m and P4/mnc symmetry were found to be very close in enthalpy and more stable than the low-pressure phase. rsc.org
A significant finding from these energetic calculations was the reassignment of the experimentally observed high-pressure phase, RbOH-VI, which is stable above 6.3 GPa. rsc.org Based on energetics and comparisons with experimental data, first-principles calculations suggest that RbOH-VI adopts the same structure as KOH-VI, which features unique, localized hydrogen-bonded (OH)₄ units within a matrix of cations. rsc.org This insight into the structural nature of high-pressure phases is a key outcome of applying first-principles methods.
Table 1: Calculated Ground State Enthalpies of Formation for RbOH Phases This table presents the relative ground state enthalpies of formation for different rubidium hydroxide structures as a function of pressure, as determined by first-principles calculations. The values are relative to the RbOH-IVb phase.
| Pressure (GPa) | Structure Type | Space Group | Relative Enthalpy (meV/f.u.) |
| 0 | RbOH-IVb | P2₁/m | 0 |
| 0 | CsOH-IVc type | P2₁/m | ~10 |
| 10 | RbOH-IVb | P2₁/m | 0 |
| 10 | KOH-VI type | I4/m | -150 |
| 10 | New phase | P4/mnc | -148 |
| Data sourced from first-principles calculations reported in literature. rsc.org The enthalpy values are approximate, derived from graphical representations in the source. |
Molecular Dynamics Simulations of Phase Behavior and Proton Dynamics
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing insights into phase behavior and dynamic processes like proton transport. mdpi.com For hydroxide-containing systems, these simulations are particularly challenging due to the unique charge transport mechanisms involving the hydroxide ion. uchicago.edu Unlike simple ions, the hydroxide ion can participate in the Grotthuss shuttling mechanism, where a proton is effectively transferred between neighboring water molecules, leading to rapid structural rearrangements. uchicago.eduaip.org
Simulating such reactive processes requires advanced methods. While classical MD simulations using force fields can model large systems for long timescales, they often cannot capture the bond-breaking and bond-forming events of proton hopping unless specialized reactive force fields (like the empirical valence bond, EVB, type) are used. mdpi.comaip.org Ab initio molecular dynamics (AIMD), where forces are calculated "on the fly" from electronic structure theory, naturally accounts for these quantum mechanical effects. uchicago.edu However, AIMD is computationally expensive, limiting simulations to smaller systems and shorter timescales. uchicago.edu
In the context of rubidium hydroxide, MD simulations can be used to explore its behavior in solution and in the liquid state. For example, first-principles MD has been successfully applied to study the structural and electronic properties of liquid rubidium metal under high pressure, revealing details about its pair distribution function and the electronic s-d transition upon compression. aps.org Similar AIMD simulations of concentrated NaOH solutions have been performed to investigate the behavior of hydroxide ions at interfaces, providing data on ionic propensities and local molecular environments. aip.org Multistate reactive molecular dynamics (MS-RMD) is another sophisticated approach developed specifically for modeling solvated protons and hydroxide ions, capable of reproducing thermodynamic and dynamic properties from ab initio data at a lower computational cost. uchicago.edu
Table 2: Application of Molecular Dynamics Simulation Techniques to Hydroxide Systems This table summarizes various MD simulation methods and their specific applications in studying systems containing hydroxide ions, which are analogous to potential studies on Rubidium(1+),hydroxide.
| Simulation Method | Key Features | Typical Application | Example System |
| Classical MD | Uses empirical force fields; computationally efficient; large scale. mdpi.com | Calculating bulk properties like density, viscosity, and diffusion coefficients. nih.gov | Aqueous NaOH/KOH solutions nih.gov |
| Ab Initio MD (AIMD) | Forces from quantum mechanics; captures bond breaking/formation. uchicago.edu | Studying proton transfer, interfacial phenomena, and electronic properties. aip.orgaps.org | Liquid Rubidium, NaOH at interfaces aip.orgaps.org |
| Reactive MD (EVB/MS-RMD) | Models chemical reactions within a classical framework. uchicago.edu | Simulating Grotthuss shuttling mechanism for proton and hydroxide transport. uchicago.edu | Solvated hydronium and hydroxide ions uchicago.edu |
Quantum Chemical Analysis of Bonding and Intermolecular Interactions
Quantum chemical calculations provide a detailed picture of the bonding and intermolecular interactions within the rubidium hydroxide system. High-level ab initio methods, such as the Coupled Cluster with Singles, Doubles, and perturbative Triples [RCCSD(T)], have been employed to compute the geometries, vibrational frequencies, and dissociation energies of RbOH and its cation. soton.ac.uk
These studies confirm that rubidium hydroxide is a predominantly ionic compound, characterized by a strong electrostatic interaction between the Rb⁺ cation and the OH⁻ anion. nasa.gov The bonding is so strongly electrostatic that dissociation energies can be accurately predicted by considering dissociation to the ionic limits (Rb⁺ and OH⁻) and using experimental values for ionization potentials and electron affinities. nasa.gov
Density functional theory (DFT) calculations have been used to investigate the interaction of RbOH with water molecules, modeling its dissolution at a molecular level. aip.org These simulations show that as water molecules are successively added to a single RbOH unit, the Rb-OH bond lengthens significantly, from 2.45 Å in the isolated molecule to 3.06 Å when hydrated by four water molecules. aip.org This stretching indicates the progressive dissociation of the ionic bond. The calculations suggest that five water molecules are required to fully dissociate the RbOH, meaning the molecule exists as a solvent-separated ion pair without a direct Rb-OH stretching mode. aip.org
Analysis of the potential energy surfaces for the interaction between a rubidium atom and a hydroxide anion (Rb + OH⁻) further elucidates the bonding. researchgate.netarxiv.org These studies are crucial for understanding associative detachment reactions, where a neutral molecule (RbOH) is formed. arxiv.org
Table 3: Calculated Molecular Properties of this compound This table presents theoretical data on the molecular geometry and vibrational frequencies of RbOH, comparing the isolated molecule to its hydrated form.
| Property | Method | RbOH (isolated) | RbOH(H₂O)₄ | Source(s) |
| Rb-O Bond Length (rₑ) | DFT | 2.45 Å | 3.06 Å | aip.org |
| Rb-O Bond Length (rₑ) | RCCSD(T) | 2.396 Å | - | soton.ac.uk |
| O-H Bond Length (rₑ) | RCCSD(T) | 0.959 Å | - | soton.ac.uk |
| Rb-O Stretch Freq. (ω₁) | RCCSD(T) | 369 cm⁻¹ | - | soton.ac.uk |
| Bending Freq. (ω₂) | RCCSD(T) | 321 cm⁻¹ | - | soton.ac.uk |
| O-H Stretch Freq. (ω₃) | RCCSD(T) | 3923 cm⁻¹ | - | soton.ac.uk |
| Dissociation Energy (D₀) | SCF-CI | 4.00 ± 0.1 eV | - | nasa.gov |
Predictive Modeling of High-Pressure and High-Temperature Behavior
Predictive modeling, grounded in first-principles calculations, has become a primary tool for exploring the behavior of materials like rubidium hydroxide under extreme conditions of high pressure and high temperature. researchgate.net By simulating the effects of compression, these models can predict novel phase transitions and characterize the resulting crystal structures. rsc.org
For RbOH, computational studies have successfully predicted a sequence of phase transitions at high pressures. rsc.org These studies use evolutionary algorithms coupled with DFT calculations to search for the most stable crystal structures at a given pressure. aip.org This approach led to the prediction that RbOH transforms from its low-pressure layered structure to denser, non-layered phases under compression. rsc.org
The key prediction from these models is the nature of the RbOH-VI phase, stable above 6 GPa. rsc.org Modeling suggests it adopts the KOH-VI structure type (space group I4/m), which is characterized by localized (OH)₄ hydrogen-bonded units. rsc.org This was a significant finding, as it provided a specific structural model that could be compared against experimental X-ray diffraction and spectroscopic data. rsc.org The calculations showed that the lattice parameters of this predicted tetragonal structure were consistent with the experimentally observed orthorhombic cell, with the small deviation likely being below the resolution of the experiment. rsc.org
Furthermore, these predictive models have identified other potential high-pressure phases. At pressures around 10 GPa, a structure with P4/mnc symmetry is predicted to be nearly as stable as the I4/m phase. rsc.org Such predictions of new, potentially synthesizable phases highlight the power of computational modeling in materials discovery. While high-temperature behavior is often modeled with molecular dynamics, the high-pressure phase diagram is typically mapped out using static enthalpy calculations at 0 K, which serve as an excellent proxy for the room-temperature phase diagram due to the small energetic contribution of vibrations. Machine learning-based interatomic potentials are an emerging technique for efficiently modeling phase diagrams across wide ranges of temperature and pressure, as has been demonstrated for rubidium metal. researchgate.net
Table 4: Predicted High-Pressure Phase Transitions in this compound This table outlines the predicted phase transitions for RbOH under compression, based on first-principles enthalpy calculations.
| Transition | Transition Pressure (GPa) | Low-Pressure Phase | High-Pressure Phase | Key Structural Feature | Source |
| IVb → VI | ~6.3 (Experimental) | RbOH-IVb (P2₁/m) | RbOH-VI (I4/m predicted) | Localized (OH)₄ units | rsc.org |
| IVb → New Phases | ~10 (Theoretical) | RbOH-IVb (P2₁/m) | I4/m and P4/mnc | Denser, non-layered structures | rsc.org |
Future Research Directions and Emerging Areas for Rubidium 1+ ,hydroxide
Exploration of Novel Synthetic Pathways
The traditional synthesis of rubidium hydroxide (B78521) involves the reaction of rubidium metal or rubidium oxide with water, or a metathesis reaction between rubidium sulfate (B86663) and barium hydroxide. chemicum.comsciencemadness.org However, these methods can be hazardous or require expensive precursors. sciencemadness.org Future research is directed towards developing safer, more economical, and sustainable synthetic routes.
One promising area is the extraction and conversion of rubidium from unconventional sources. Studies have demonstrated the feasibility of recovering rubidium from the waste brine of desalination plants through hydrometallurgical methods. mdpi.com This process involves solvent extraction to create rubidium hydroxide solutions, which can then be used to produce high-purity rubidium compounds. mdpi.com Research into optimizing this process, for example by exploring different extractants and reaction conditions, could lead to a more sustainable supply chain. A study on rubidium extraction from brine identified optimal parameters for a specific extraction agent, highlighting the sensitivity of the process to variables like temperature and pH. mdpi.com
Another avenue of exploration is the refinement of existing methods to improve safety and efficiency. For instance, while the direct reaction of rubidium metal with water is notoriously explosive, research into controlled reaction environments could make this fundamental pathway more viable for specific, small-scale applications. chemicum.comsciencemadness.org Furthermore, developing novel catalytic systems could enable the synthesis of rubidium hydroxide under milder conditions or from more complex rubidium-containing minerals, bypassing the need to first isolate the pure metal or oxide. mdpi.com
Comparative Analysis of Rubidium Hydroxide Preparation Methods
| Method | Reactants | Conditions | Purity | Scale |
|---|---|---|---|---|
| Hydration of Rb₂O | Rubidium oxide, Water | Room temperature | >98% | Laboratory |
| Metathesis with Ba(OH)₂ | Rubidium sulfate, Barium hydroxide | Aqueous, 25°C | 99% | Pilot plant |
| Rb metal + H₂O | Rubidium, Water | Cooled, controlled | ~95% | Small-scale |
| Lepidolite (B1170510) Processing | Lepidolite, Sulfuric acid, Calcium hydroxide | High-temperature leaching | 90–95% | Industrial |
Data derived from research on synthesis pathways.
Design of Advanced Materials Utilizing Rubidium(1+),hydroxide
Rubidium hydroxide is a critical precursor for a wide range of advanced materials, and future research will likely expand this role significantly. smolecule.comsamaterials.com Its utility stems from its function as a strong base and a source of rubidium ions for incorporation into various crystal lattices and molecular structures.
In materials science, rubidium hydroxide is instrumental in creating novel optical materials. smolecule.com It is used as a starting material for synthesizing specific rubidium-based glasses and semiorganic nonlinear optical (NLO) crystals. smolecule.com These materials are valuable in photonics and for laser technology, and ongoing research aims to discover new compositions with enhanced optical properties. smolecule.com
The compound is also a key intermediate in the synthesis of materials for energy applications. Scientists are exploring its use as an electrolyte material in advanced batteries and fuel cells, owing to its potential for high ionic conductivity. smolecule.commaterial-properties.org Furthermore, rubidium hydroxide is used to prepare precursors for rubidium-based cuprates, which exhibit high-temperature superconductivity. smolecule.com Future work in this area could focus on developing more efficient synthetic protocols and characterizing the electrochemical properties of new rubidium-containing materials. Another significant application is the synthesis of rubidium silver iodide (RbAg₄I₅), which possesses the highest room temperature conductivity of any known ionic crystal and is exploited in thin-film batteries. wikipedia.org
Additionally, rubidium hydroxide serves in the preparation of specialized ceramics and as a catalyst modifier. samaterials.comwikipedia.org Research has also shown its use in the hydrothermal synthesis of complex inorganic compounds like rubidium uranates, which are of interest in nuclear materials science. researchgate.net
Unveiling Complex Reaction Mechanisms
Understanding the fundamental reaction mechanisms involving rubidium hydroxide is crucial for controlling chemical processes and designing new ones. Future research will delve deeper into its reactivity, particularly in complex systems.
A significant area of study is its role in the alkali-silica reaction (ASR) in concrete, a process that can cause significant degradation of structures. Research has utilized rubidium hydroxide to trace the migration of alkali ions within concrete specimens. Because rubidium ions bind preferentially to silica (B1680970) sites, they serve as effective probes to gain insights into the ASR mechanism, which can lead to strategies for enhancing concrete durability.
Ion Migration Characteristics in ASR Studies
| Ion Type | Hydrated Radius (nm) | Migration Rate (observed) |
|---|---|---|
| Sodium | 0.36 | Moderate |
| Potassium | 0.33 | High |
| Rubidium | 0.33 | High |
Data showing the comparative migration of alkali ions, relevant to tracking reactions in concrete matrices.
The strong basicity and nucleophilicity of the hydroxide anion, combined with the unique properties of the rubidium cation, make rubidium hydroxide a tool for influencing reaction pathways. For example, in organic synthesis, it can catalyze reactions to achieve higher yields compared to more common bases like sodium hydroxide. Future investigations could systematically explore its catalytic activity in a broader range of organic transformations. Moreover, recent studies on the use of mixed alkali-hydroxide fluxes for discovering novel chalcogenide compounds have shown that varying the concentration of hydroxides like RbOH can be used to rationally select for specific products and control their structural dimensionality. osti.gov This points to a promising research direction in using rubidium hydroxide to navigate complex energy landscapes in solid-state synthesis.
Interdisciplinary Research with Emerging Technologies (e.g., Quantum Computing, Chemical Sensors)
Rubidium hydroxide is an essential precursor for producing the high-purity rubidium metal and isotopes required by several cutting-edge technologies. smolecule.com Interdisciplinary research connecting the synthesis of rubidium compounds to their application in these fields is a major growth area.
Quantum Computing: Rubidium atoms, particularly the isotope Rubidium-87, are central to the development of neutral-atom quantum computers. quera.com These atoms are used as qubits, the fundamental building blocks of quantum information processing. quera.com Rubidium hydroxide serves as a key starting material for producing the high-purity rubidium necessary for laser cooling and Bose-Einstein Condensation (BEC) experiments, which are techniques used to trap and manipulate these atoms. smolecule.comusgs.gov Future research will demand even higher purity rubidium sources to enhance qubit stability and coherence, driving the need for improved synthesis and purification methods starting from the hydroxide.
Chemical Sensors and Atomic Clocks: The unique photoemissive properties of rubidium make it useful in various sensing technologies, including motion detectors and night-vision devices. usgs.govusgs.gov Rubidium hydroxide is used in the preparation of the necessary rubidium compounds for these applications. smolecule.com Furthermore, rubidium is a critical component in highly accurate atomic clocks and sensitive magnetometers, which are vital for GPS and telecommunications. smolecule.comexamples.com Research into new rubidium-based materials, synthesized from rubidium hydroxide, could lead to sensors and clocks with even greater precision and stability.
Sustainable Production and Application Strategies for this compound
Given the rarity and expense of rubidium, developing sustainable production and application strategies is paramount for its broader use.
Sustainable Production: Future efforts will concentrate on recovering rubidium from secondary and waste sources. As mentioned, desalination and geothermal brines are significant potential resources. mdpi.commdpi.com Research is focused on refining extraction techniques like ion exchange and solvent extraction to make recovery from these low-concentration sources economically viable and environmentally friendly. mdpi.comresearchgate.net Industrial waste streams, such as those from the processing of lithium-bearing minerals like lepidolite or from gold mining, also represent a valuable secondary source of rubidium. mdpi.comresearchgate.net Additionally, patented processes for continuous hydrogen production envision thermochemical cycles where metal hydroxides, including rubidium hydroxide, are regenerated and reused, pointing towards a circular economy model. google.com
Sustainable Applications: The applications of rubidium hydroxide can also contribute to sustainability goals. Its use in studying and mitigating the alkali-silica reaction enhances the durability and lifespan of concrete structures, reducing the need for costly and carbon-intensive repairs. In the energy sector, the development of rubidium-based materials for more efficient fuel cells or for thermoelectric devices that convert waste heat into electricity aligns with clean energy objectives. material-properties.orgexamples.com As research continues, identifying applications where the unique properties of rubidium offer a distinct advantage over more abundant elements will be key to its sustainable deployment.
Q & A
Basic: What experimental methods are recommended for synthesizing high-purity Rubidium Hydroxide in laboratory settings?
Answer:
Rubidium Hydroxide is typically synthesized by reacting rubidium metal with water under controlled conditions. Key considerations include:
- Conducting the reaction in an inert atmosphere (e.g., argon) to prevent oxidation or side reactions with atmospheric CO₂ .
- Using stoichiometric excess of water to ensure complete hydrolysis, followed by vacuum evaporation to isolate RbOH crystals .
- Purity validation via titration (e.g., acid-base titration with standardized HCl) and spectroscopic techniques (e.g., FT-IR to confirm hydroxide ion presence) .
Critical Note: Storage in airtight, corrosion-resistant containers (e.g., PTFE-lined vessels) is essential due to RbOH’s hygroscopicity and reactivity with acids/combustibles .
Basic: Which spectroscopic and crystallographic techniques are optimal for characterizing RbOH’s structural properties?
Answer:
- X-ray Diffraction (XRD): Resolves crystal structure and lattice parameters. RbOH’s ionic radii (Rb⁺: ~1.61 Å for 8-coordination) influence interatomic distances, which can be cross-checked against Shannon’s revised ionic radius tables .
- Raman Spectroscopy: Identifies O-H stretching modes (~3600–3700 cm⁻¹) and Rb-O vibrational bands. Peak shifts may indicate hydration states or impurities .
- Thermogravimetric Analysis (TGA): Measures thermal stability and decomposition pathways (e.g., dehydration steps) up to its melting point (~300°C) .
Methodological Tip: Combine techniques to address polyhedral distortion effects, which may alter bond lengths and coordination geometry .
Advanced: How can researchers resolve discrepancies in reported thermodynamic data (e.g., ΔH°f) for RbOH?
Answer:
Discrepancies in enthalpy of formation (ΔH°f) often arise from:
- Synthesis Conditions: Variations in precursor purity (e.g., rubidium metal vs. oxide) and reaction humidity .
- Measurement Techniques: Calorimetry methods (e.g., solution vs. combustion calorimetry) yield different uncertainties. Cross-validate using third-law entropy calculations .
- Data Normalization: Adjust for ionic radius variations (Rb⁺ radius differs by ~0.02 Å across coordination environments), which affect lattice energy calculations .
Recommended Workflow:
Replicate experiments under controlled humidity and inert atmospheres.
Compare results with computational models (e.g., DFT for lattice energy).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
